7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
7-methylsulfonyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLKZNBXVTGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tetrahydroquinoline core modified with a methanesulfonyl group. This structural modification enhances the compound's solubility and reactivity, making it a suitable candidate for various biological assays and applications.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 50 | Moderate against E. coli |
| Compound A | 25 | Strong against S. aureus |
| Compound B | 100 | Weak against P. aeruginosa |
Studies have shown that certain derivatives possess a significant zone of inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Anticancer Properties
The compound also shows promise in anticancer research. Preliminary studies suggest that it may inhibit key pathways involved in tumor growth. For instance, derivatives of tetrahydroquinoline have been reported to affect the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a critical role in cancer cell survival under hypoxic conditions.
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound C | 24 | HIF-1α inhibitor |
| Compound D | 30 | Induces apoptosis in cancer cells |
These findings highlight the compound's potential as a therapeutic agent in oncology .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have revealed its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This property suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The methanesulfonyl group enhances binding affinity to various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular function.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
In a study conducted on various tetrahydroquinoline derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus. The study reported an MIC value of 50 µg/mL and identified the compound's potential as a lead for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the effects of this compound on human cancer cell lines showed that it reduced cell viability significantly at concentrations above 30 nM. The mechanism was linked to the inhibition of HIF-1α transcriptional activity .
Scientific Research Applications
The tetrahydroquinoline family, including 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline, has been studied for several therapeutic applications:
- Anticancer Activity : Research indicates that this compound can impede the development and progression of certain cancers by inhibiting the antagonist activity of myeloid cell leukemia-1 (Mcl-1) towards pro-apoptotic Bcl-2 proteins. This mechanism is crucial for promoting apoptosis in cancer cells .
- Neuroprotective Effects : The compound exhibits potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its appeal in this area.
Case Studies
Case Study 1: Anticancer Mechanism
A study demonstrated that this compound effectively inhibited Mcl-1 activity in breast cancer cells. The compound showed significant antiproliferative effects both in vitro and in xenograft models when combined with Doxorubicin .
Case Study 2: Neuroprotective Potential
In preclinical trials assessing neuroprotective effects against oxidative stress-induced neuronal damage, this compound exhibited promising results in enhancing neuronal survival rates compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroquinoline Derivatives
Structural and Electronic Properties
Key Substituents and Positions
- 7-Methanesulfonyl-THQ : The sulfonyl group at position 7 increases polarity and may improve solubility and target interactions via hydrogen bonding .
- 2-Methyl-5-hydroxy-THQ : Substituents at positions 2 and 5 (methyl and hydroxyl) contribute to analgesic activity, though the hydroxyl group may reduce metabolic stability compared to sulfonyl .
- 7-Hydroxy-THQ : A hydroxyl group at position 7 is less electron-withdrawing than sulfonyl, making it prone to oxidation and conjugation reactions .
- 7-Trifluoromethyl-THQ : The trifluoromethyl (-CF₃) group at position 7 offers lipophilicity and resistance to oxidative degradation, contrasting with sulfonyl’s polar nature .
Functional Group Impact on Reactivity and Stability
- Methanesulfonyl vs. Hydroxyl : The sulfonyl group enhances oxidative stability compared to hydroxyl, which is susceptible to phase II metabolism (e.g., glucuronidation) .
- Methanesulfonyl vs. Trifluoromethyl : While both are electron-withdrawing, -CF₃ increases lipophilicity, favoring blood-brain barrier penetration, whereas -SO₂CH₃ improves aqueous solubility .
- Sulfonamide vs. Methanesulfonyl : Sulfonamide derivatives (e.g., tubulin inhibitors) exhibit stronger hydrogen-bonding capacity, critical for target engagement, whereas methanesulfonyl may prioritize steric effects .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves two key steps:
Synthesis of 1,2,3,4-Tetrahydroquinoline Core
A prominent method for synthesizing the 1,2,3,4-tetrahydroquinoline scaffold is the borrowing hydrogen (BH) methodology, which uses 2-aminobenzyl alcohols and secondary alcohols under catalytic conditions.
- Catalyst: Manganese(I) PN3 pincer complex
- Reaction Conditions: One-pot cascade reaction, typically heated to 120 °C in a closed system to maintain hydrogen pressure
- Mechanism: The catalyst facilitates dehydrogenation of the alcohol to an aldehyde, condensation with the amine, and subsequent hydrogenation to form the tetrahydroquinoline ring
- Advantages: Atom-efficient, water is the only byproduct, no external reducing agents needed
- Selectivity: Controlled by base choice and hydrogen pressure to favor tetrahydroquinoline over quinoline derivatives.
Introduction of the Methanesulfonyl Group
The methanesulfonyl (mesyl) group introduction at the 7-position is generally achieved by sulfonylation of the corresponding 7-hydroxy-1,2,3,4-tetrahydroquinoline intermediate.
-
- Treatment of the 7-hydroxy intermediate with methanesulfonyl chloride (mesyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to form the methanesulfonyl ether at the 7-position
- Reaction conditions typically involve anhydrous solvents such as dichloromethane at low temperatures to avoid side reactions.
Detailed Reaction Scheme and Conditions
| Step | Reaction | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Formation of 1,2,3,4-tetrahydroquinoline | 2-Aminobenzyl alcohol + secondary alcohol; Mn(I) PN3 catalyst; base; 120 °C, closed vial | 1,2,3,4-tetrahydroquinoline core | Atom-efficient, water as byproduct |
| 2 | Acylation of m-aminophenol | Acylating agent (e.g., acid chloride); solvent; controlled temperature | Lactam intermediate | Precursor for 7-hydroxy derivative |
| 3 | Reduction of lactam | Reducing agent (e.g., LiAlH4 or catalytic hydrogenation) | 7-Hydroxy-1,2,3,4-tetrahydroquinoline | Selective reduction |
| 4 | Sulfonylation | Methanesulfonyl chloride; base (triethylamine); anhydrous solvent; 0-5 °C | This compound | High yield, mild conditions |
Research Findings and Analysis
Catalytic Efficiency: The manganese PN3 pincer catalyst system provides a sustainable and selective route to the tetrahydroquinoline core without the need for external hydrogen sources or harsh reducing agents.
Functional Group Compatibility: The method allows for selective functionalization at the 7-position after core synthesis, enabling introduction of the methanesulfonyl group with minimal side reactions.
Yield and Purity: Reported yields for the sulfonylation step are typically high (above 80%), with purification by standard chromatographic techniques ensuring high purity of the final compound.
Scalability: The borrowing hydrogen approach and subsequent sulfonylation are amenable to scale-up due to mild conditions and atom economy.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Catalyst | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Borrowing Hydrogen Synthesis of Tetrahydroquinoline Core | 2-Aminobenzyl alcohol, secondary alcohol | Mn(I) PN3 pincer | 120 °C, closed vial, base | Atom-efficient, no external H2 needed | Requires specialized catalyst |
| Acylation and Reduction to 7-Hydroxy Intermediate | m-Aminophenol, acylating agent, reducing agent | None | Controlled temperature, anhydrous | Efficient intermediate formation | Multi-step, sensitive reagents |
| Sulfonylation with Methanesulfonyl Chloride | Methanesulfonyl chloride, base (TEA) | None | 0-5 °C, anhydrous solvent | High yield, mild conditions | Requires strict moisture control |
Q & A
Q. Methodological Considerations :
- Temperature control : Higher temperatures (>150°C) may favor cyclization but risk decomposition.
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity in sulfonylation .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, especially when competing side reactions occur .
How do substituent positions (e.g., methanesulfonyl at C7) affect the compound’s physicochemical and pharmacological properties?
Basic Research Question
The C7 methanesulfonyl group enhances electron-withdrawing effects , influencing reactivity and bioactivity:
- Solubility : The sulfonyl group increases polarity, improving aqueous solubility compared to non-sulfonylated analogs .
- Bioactivity : Methanesulfonyl derivatives show enhanced binding to enzymes (e.g., kinase inhibitors) due to strong hydrogen-bonding interactions .
Q. Experimental Design :
- Comparative studies : Synthesize analogs with sulfonyl groups at C2, C6, or C8 to assess positional effects on antimicrobial or anticancer activity .
- Computational modeling : Use DFT calculations to predict electronic effects and correlate with experimental IC₅₀ values .
What strategies address regioselectivity challenges in synthesizing bifunctional this compound derivatives?
Advanced Research Question
Regioselectivity is governed by steric and electronic factors :
- Directing groups : Electron-donating substituents (e.g., methoxy at C6) guide electrophilic attacks to specific positions during cyclization .
- Protection/deprotection : Temporarily blocking reactive sites (e.g., using Boc groups) ensures precise functionalization .
Case Study :
In the synthesis of 4,4'-(1,4-phenylenediamine)di(tetrahydroquinoline), regioselectivity was achieved by pre-forming N-(3-chloro-2-hydroxypropyl) intermediates, which directed cyclization to the desired o-position .
How can X-ray crystallography and NMR resolve structural ambiguities in this compound derivatives?
Advanced Research Question
X-ray crystallography provides unambiguous confirmation of:
- Stereochemistry : Absolute configuration of chiral centers (e.g., C3 and C4 in the tetrahydroquinoline ring) .
- Conformational flexibility : Methanesulfonyl group orientation relative to the aromatic system .
Q. NMR Techniques :
- ¹H-¹³C HMBC : Identifies long-range coupling to confirm substituent positions.
- NOESY : Reveals spatial proximity between the methanesulfonyl group and adjacent protons, aiding conformational analysis .
What mechanistic insights explain the antimicrobial activity of this compound derivatives?
Advanced Research Question
The compound likely targets bacterial enzymes (e.g., DNA gyrase) via:
Q. Experimental Validation :
- Enzyme inhibition assays : Measure IC₅₀ against purified gyrase or topoisomerase IV.
- Resistance studies : Compare efficacy against wild-type and mutant strains with altered enzyme structures .
How should researchers reconcile contradictory data on the bioactivity of structurally similar tetrahydroquinoline derivatives?
Advanced Research Question
Discrepancies often arise from substituent positioning or assay variability :
- Structural analogs : Compare 7-Methanesulfonyl with 7-Methoxy-2-(methylsulfonyl) derivatives; the latter’s methoxy group may reduce steric hindrance, improving target engagement .
- Assay conditions : Variances in pH, solvent, or cell lines (e.g., cancer vs. bacterial models) can alter apparent activity .
Q. Resolution Strategy :
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., sulfonyl groups at C7 consistently correlate with higher potency) .
- Standardized protocols : Use identical cell lines and assay conditions for cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
